molecular formula C17H13NO3 B5723546 2-[(3-nitrobenzyl)oxy]naphthalene

2-[(3-nitrobenzyl)oxy]naphthalene

Cat. No. B5723546
M. Wt: 279.29 g/mol
InChI Key: RLFKWDGLPSDFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-nitrobenzyl)oxy]naphthalene, also known as NBON, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBON belongs to the family of naphthalene derivatives and is commonly used as a fluorescent probe in biochemical and physiological studies.

Scientific Research Applications

2-[(3-nitrobenzyl)oxy]naphthalene is widely used as a fluorescent probe in various biochemical and physiological studies. It has been used to study the binding interactions between proteins and ligands, as well as the localization and distribution of specific molecules in cells and tissues. This compound has also been used in the detection of reactive oxygen species (ROS) and the measurement of intracellular pH. Furthermore, this compound has been used as a diagnostic tool for cancer detection due to its ability to selectively bind to cancer cells.

Mechanism of Action

2-[(3-nitrobenzyl)oxy]naphthalene acts as a fluorescent probe by emitting light when excited by a specific wavelength of light. The emission intensity and wavelength of light emitted by this compound is dependent on the chemical environment surrounding the probe. The mechanism of action of this compound involves the binding of the probe to specific molecules or structures, resulting in changes in the chemical environment and subsequent changes in fluorescence intensity and wavelength.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. However, the long-term effects of this compound on living organisms are still unknown. This compound has been shown to selectively bind to cancer cells, making it a potential diagnostic tool for cancer detection. This compound has also been used to study the localization and distribution of specific molecules in cells and tissues, providing valuable insights into their functions and interactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(3-nitrobenzyl)oxy]naphthalene is its high sensitivity and selectivity for specific molecules or structures. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, this compound has some limitations, including its limited stability and solubility in aqueous solutions. This compound also requires specific excitation and emission wavelengths, which may limit its use in certain experimental setups.

Future Directions

There are several future directions for 2-[(3-nitrobenzyl)oxy]naphthalene research. One potential direction is the development of new synthetic methods for this compound that improve its stability and solubility in aqueous solutions. Another direction is the application of this compound in the study of cellular signaling pathways and the identification of new drug targets. Additionally, this compound could be used in the development of new diagnostic tools for cancer detection and monitoring. Finally, further research is needed to understand the long-term effects of this compound on living organisms and to ensure its safety for use in medical applications.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used as a fluorescent probe in biochemical and physiological studies, providing valuable insights into the functions and interactions of specific molecules and structures. While this compound has some limitations, its high sensitivity and selectivity make it a valuable tool for laboratory experiments. Future research on this compound could lead to the development of new diagnostic tools and the identification of new drug targets.

properties

IUPAC Name

2-[(3-nitrophenyl)methoxy]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-18(20)16-7-3-4-13(10-16)12-21-17-9-8-14-5-1-2-6-15(14)11-17/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFKWDGLPSDFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 3.8 grams (0.026 mole) of 2-naphthol and 3.6 grams (0.026 mole) of potassium carbonate in 200 mL of acetone was heated at reflux for about 30 minutes. The reaction mixture was then cooled to ambient temperature, and 5.0 grams (0.023 mole) of 3-nitrophenylmethyl bromide was added. Upon completion of addition, the reaction mixture was stirred at ambient temperature for 30 minutes. The reaction mixture was then warmed to reflux where it stirred for about 18 hours. After this time the reaction mixture was cooled to ambient temperature and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was partitioned between ethyl acetate and an aqueous solution saturated with sodium bicarbonate. The organic layer was separated and washed with three 50 mL portions of an aqueous solution saturated with sodium bicarbonate and then with one 50 mL portion of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to a residue. The residue was crystallized with hexane, yielding about 4.5 grams of 3-(naphth-2-yloxymethyl)nitrobenzene. The NMR spectrum was consistent with the proposed structure.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.